9-Methylanthracene

Overview

Description

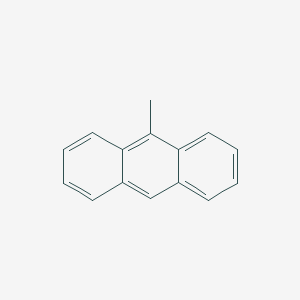

9-Methylanthracene: is an organic compound with the molecular formula C15H12 . It is a derivative of anthracene, where a methyl group is substituted at the ninth position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific research applications, particularly in the field of photochemistry.

Mechanism of Action

Target of Action

9-Methylanthracene, a derivative of anthracene, has been found to interact with several targets. In the field of cancer research, it has been identified as a potential activator of the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor. It does this by regulating the cell cycle and functioning as a transcription factor for several genes involved in apoptosis, DNA repair, and cell cycle arrest .

Mode of Action

The interaction of this compound with its targets leads to various changes at the molecular level. For instance, in the context of cancer treatment, it has been found to suppress the MDM4 protein expression, upregulate the p53 protein level, and induce cell cycle arrest at the G2/M phase . Additionally, this compound undergoes a [4+4] photodimerization in its crystal form , which can be harnessed to generate photomechanical motions such as bending, twisting, and expansion .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its interaction with the p53 protein and the subsequent downstream effects. By upregulating the p53 protein level, it influences the p53 signaling pathway, which plays a critical role in controlling cell cycle progression, DNA repair, and apoptosis .

Pharmacokinetics

Based on its molecular weight of 1922558 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the context of cancer treatment, it has been found to induce cell cycle arrest at the G2/M phase and apoptosis . This could potentially lead to the death of cancer cells and the inhibition of tumor growth. Moreover, the photodimerization of this compound can generate mechanical work, leading to photomechanical motions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photodimerization process of this compound in polycrystalline thin films was found to be autocatalytic, with both the photochemical reaction and nonradiative relaxation rates increasing as more photoproduct is formed . This suggests that the local environment of a this compound molecule can change as the surrounding molecules react . Furthermore, ionic surfactants like cetyltrimethylammonium bromide (CTAB) were discovered to dramatically promote both the photomechanical motion and the photochemical reaction rates of this compound .

Biochemical Analysis

Biochemical Properties

It is known that 9-Methylanthracene can undergo various chemical reactions due to the presence of the aromatic rings and the methyl group These reactions can potentially involve enzymes, proteins, and other biomolecules, leading to changes in biochemical pathways

Cellular Effects

Some studies suggest that certain anthracene derivatives can influence cell function . For instance, novel this compound derivatives have been shown to activate p53, a protein involved in cell cycle regulation and apoptosis, in glioblastoma cells

Molecular Mechanism

It is known that anthracene and its derivatives can interact with biomolecules at the molecular level . For instance, certain this compound derivatives have been shown to suppress MDM4 protein expression and upregulate p53 protein levels

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 77-79 °C and a boiling point of 196-197 °C/12 mmHg This suggests that this compound is stable under normal laboratory conditions

Metabolic Pathways

It is known that anthracene and its derivatives can undergo various metabolic reactions

Transport and Distribution

It is known that PAHs can be transported and distributed within cells and tissues through various mechanisms

Subcellular Localization

It is known that PAHs can localize in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylanthracene can be synthesized through several methods. One common method involves the methylation of anthracene. This can be achieved by reacting anthracene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, this compound can be produced by catalytic methylation of anthracene using methanol as the methylating agent. The reaction is carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9-Methylanthracene can undergo oxidation reactions to form 9-anthracenemethanol or 9-anthracenecarboxaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield this compound dihydro derivatives. This reaction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the anthracene ring. For example, nitration using nitric acid can introduce nitro groups at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: 9-Anthracenemethanol, 9-Anthracenecarboxaldehyde.

Reduction: this compound dihydro derivatives.

Substitution: Nitro-9-methylanthracene, sulfo-9-methylanthracene.

Scientific Research Applications

Chemistry: 9-Methylanthracene is used as a precursor in the synthesis of various organic compounds. Its photophysical properties make it valuable in the study of photochemical reactions and the development of photomechanical materials.

Biology: In biological research, derivatives of this compound are investigated for their potential as fluorescent probes and sensors. These compounds can be used to study cellular processes and detect specific biomolecules.

Medicine: Recent studies have explored the use of this compound derivatives as potential anticancer agents. For instance, certain derivatives have shown promise as p53 activators for the treatment of glioblastoma multiforme .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Anthracene: The parent compound of 9-methylanthracene, used in similar photophysical studies.

9,10-Dimethylanthracene: Another methylated derivative with different photophysical properties.

9-Anthracenemethanol: An oxidation product of this compound with applications in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly useful in the study of photochemical reactions and the development of photomechanical materials. Its derivatives also show potential in medical applications, such as anticancer therapy, which distinguishes it from other anthracene derivatives .

Biological Activity

9-Methylanthracene (9-MA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in the context of mutagenicity and potential carcinogenicity. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the chemical formula , consists of an anthracene backbone with a methyl group attached at the 9-position. Its structure influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 192.25 g/mol |

| Melting Point | 101 °C |

| Boiling Point | 360 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Mutagenicity and Carcinogenic Potential

Research indicates that this compound exhibits significant mutagenic properties. A study demonstrated its mutagenicity in Salmonella typhimurium, particularly in strains TA98 and TA100, highlighting that methyl substitutions at the 9- and 10-positions of anthracene enhance mutagenic potency .

Case Study: Tumor-Initiating Activity

In a study examining the tumor-initiating activity of various methylated anthracenes, including this compound, it was found to have notable tumorigenic effects when applied to mouse skin. The results indicated that compounds with methyl groups at specific positions are more likely to initiate tumors, with this compound showing a strong correlation between its structure and biological activity .

Metabolism and Biotransformation

The metabolism of this compound involves the formation of reactive metabolites, including epoxides, which are believed to play a crucial role in its biological activity. Studies indicate that these metabolites can interact with cellular macromolecules, leading to mutagenic outcomes .

Cytotoxicity Studies

Recent investigations into novel derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives designed as p53 activators demonstrated significant inhibition rates in U87 glioma cells, suggesting potential therapeutic applications .

Table 2: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | U87 Glioma | 10 |

| This compound Derivative B | A-549 Lung Cancer | 4.56 |

| Doxorubicin | A-549 Lung Cancer | 1.0 |

Environmental and Health Implications

As a PAH, this compound is also a concern in environmental health due to its persistence and potential for bioaccumulation. The National Toxicology Program has classified it as having sufficient evidence for carcinogenicity based on animal studies . The IARC has included it in discussions regarding the identification of carcinogenic hazards .

Properties

IUPAC Name |

9-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGPAVAKSZHMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=CC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061134 | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 9-Methylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

779-02-2 | |

| Record name | 9-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK4CIN03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-methylanthracene?

A1: this compound has a molecular formula of C\textsubscript{15}H\textsubscript{12} and a molecular weight of 192.26 g/mol.

Q2: Are there any distinct spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic absorption bands in the UV-Vis region. Research has identified five absorption bands at 392 nm (C2-axis polarization, y-axis), 370 nm (x), 280 nm (y), 260 nm (x), and approximately 220 nm (y) []. Additionally, its photoelectron spectrum shows five π bands at 7.25, 8.43, 9.07, 9.87, and 10.30 eV [].

Q3: How does the methyl group in this compound influence its photoelectron spectrum compared to anthracene?

A3: The methyl group in this compound introduces inductive effects that alter the energy levels of the molecular orbitals. This results in shifts in the photoelectron spectrum compared to anthracene. These effects are well-explained by CNDO and INDO calculations [].

Q4: Does this compound exhibit any interesting photochemical behavior?

A4: Yes, this compound is known to undergo photodimerization reactions. This process forms a head-to-tail [4+4] cycloaddition product, the this compound photodimer []. The reaction kinetics of this dimerization process have been extensively studied, revealing an autocatalytic behavior []. This means the photodimerization rate increases as more photoproduct is formed.

Q5: Is the photodimerization process influenced by external factors?

A5: Yes, the ratio of head-to-tail and head-to-head photodimers formed during the photodimerization of this compound is sensitive to temperature and solvent. Studies have shown that the ratio can either increase or decrease with temperature depending on the solvent used [].

Q6: How does the photodimerization of this compound impact its crystal structure?

A6: The photodimerization of this compound proceeds through a single-crystal-to-single-crystal (SCSC) transformation []. This means the crystal lattice of the reactant (this compound) is transformed into the product (photodimer) without losing its single-crystal nature.

Q7: Can the photodimerization process be exploited for practical applications?

A7: Yes, the photodimerization process induces mechanical stress within the crystal lattice, leading to photomechanical effects like bending and twisting in this compound microcrystals [, ]. This property makes this compound a potential candidate for applications in photomechanical actuators and devices [, ].

Q8: Are there other interesting photophysical properties of this compound?

A8: Yes, studies on the fluorescence lifetimes of this compound in supersonic free jets have revealed a level inversion between the S1 and T2 states during the transition from solution to gas phase []. This finding has implications for understanding the nonradiative decay pathways in the excited state of this molecule.

Q9: How does this compound behave in the presence of strong bases?

A9: this compound can be selectively deprotonated at the methyl group under mild conditions, making it susceptible to reactions with electrophiles []. This reactivity allows for the modification of the this compound structure, potentially leading to new materials and applications.

Q10: What happens when this compound is exposed to oxidizing agents?

A10: this compound can undergo oxidation reactions when exposed to oxidizing agents like cytochrome P450 enzymes and horseradish peroxidase []. These reactions yield various oxidized products, including 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone. The specific products formed and the underlying mechanisms depend on the oxidizing system used.

Q11: Can this compound react with halogens?

A11: Yes, this compound undergoes halogenation reactions with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) []. The regioselectivity of halogenation depends on the specific conditions used. For instance, NBS in the presence of iodine leads to the formation of 9-bromo-10-methylanthracene as the major product, while in the absence of iodine, 9-(bromomethyl)anthracene is exclusively formed.

Q12: Does this compound interact with biological systems?

A12: While not extensively studied for its pharmacological properties, this compound exhibits some biological activity. It has been shown to enhance the viscosity of aqueous solutions containing cetyltrimethylammonium bromide (CTAB), indicating potential interactions with biological membranes [].

Q13: Can this compound be metabolized by biological systems?

A13: Yes, studies have shown that this compound is metabolized by liver microsomes from rats and mice, forming trans-dihydrodiol metabolites [, ]. The stereoselectivity of this metabolism is influenced by the presence of enzyme inducers like 3-methylcholanthrene and phenobarbital.

Q14: Does this compound have any practical applications in analytical chemistry?

A14: Yes, this compound has been used as a fluorescent probe for studying the properties of detergent micelles []. By monitoring its fluorescence properties in different micellar environments, researchers can gain insights into micellar parameters like microviscosity, micropolarity, and permeability.

Q15: Are there any environmental concerns regarding this compound?

A15: While this compound itself hasn't been extensively studied for its environmental impact, some studies indicate potential phototoxic effects on mosquito larvae [, ]. This suggests the need for further research on its environmental fate and potential ecotoxicological effects.

Q16: Have computational methods been used to study this compound?

A16: Yes, computational chemistry techniques like CNDO, INDO, and density functional theory (DFT) have been employed to study the electronic structure, spectroscopic properties, and reactivity of this compound [, ]. These calculations provide valuable insights into the molecular properties and reactivity of this compound.

Q17: How does the position of the methyl group on the anthracene ring affect its properties?

A17: Studies comparing the photostability of various methylanthracene isomers (1-methylanthracene, 2-methylanthracene, and this compound) have shown that the position of the methyl group does not significantly impact their photodegradation rates [].

Q18: How do substituents on this compound affect its acidity?

A18: Studies on the equilibrium acidities of α-substituted and 10-substituted 9-methylanthracenes have revealed a linear correlation between the acidity and Hammett σ- constants []. This indicates that electron-withdrawing groups increase the acidity, while electron-donating groups decrease it.

Q19: Can this compound form complexes with other molecules?

A19: Yes, this compound is known to form charge-transfer (CT) complexes with molecules like 1,2,4,5-tetracyanobenzene []. These CT complexes exhibit interesting optical properties and have potential applications in fluorescent probes.

Q20: How does this compound behave upon doping with alkali metals?

A20: Doping this compound with potassium leads to the formation of a material with unique magnetic properties []. The doped material exhibits Curie-Weiss behavior, indicating the presence of local magnetic moments.

Q21: Can this compound be used to create nanostructured materials?

A22: Yes, researchers have successfully grown this compound nanowires within anodic aluminum oxide (AAO) templates []. This approach allows for the controlled fabrication of nanostructured materials with potential applications in photomechanical actuators and devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.